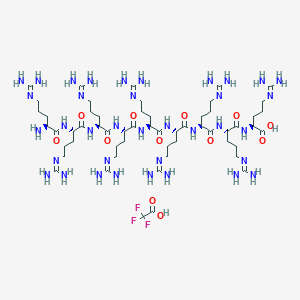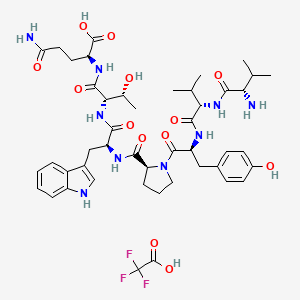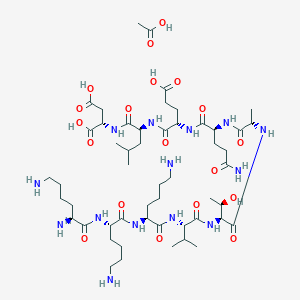
5-(3-methoxyphenoxy)-2-N-(4-propan-2-ylphenyl)quinazoline-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yhhu 3792 is a novel compound known for its ability to enhance the self-renewal capability of neural stem cells. It activates the Notch signaling pathway and promotes the expression of Notch target genes Hes3 and Hes5. This compound has shown potential in promoting endogenous neurogenesis in the hippocampal dentate gyrus of mice, thereby improving spatial and episodic memory abilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the quinazoline core: This involves the reaction of 2-aminobenzonitrile with an appropriate aldehyde to form the quinazoline ring.
Substitution reactions: The quinazoline core undergoes substitution reactions with 3-methoxyphenol and 4-isopropylaniline to introduce the desired functional groups.
Hydrochloride formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production of Yhhu 3792 involves scaling up the synthetic route with optimization of reaction conditions to ensure high yield and purity. This includes:
Optimization of reaction temperatures and times: to maximize product formation.
Use of high-purity reagents: to minimize impurities.
Implementation of efficient purification techniques: such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Yhhu 3792 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the quinazoline core.
Substitution: The compound can undergo substitution reactions to introduce different substituents on the phenyl and quinazoline rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions are typically carried out using reagents like halides and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Yhhu 3792 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Yhhu 3792 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Notch signaling pathway and its effects on cell proliferation and differentiation.
Biology: Enhances the self-renewal capability of neural stem cells and promotes neurogenesis, making it valuable for studying neural development and regeneration.
Medicine: Potential therapeutic applications in treating cognitive impairments and neurodegenerative diseases by promoting neurogenesis and improving memory functions.
Industry: Used in the development of new drugs and therapeutic agents targeting the Notch signaling pathway .
Mechanism of Action
Yhhu 3792 exerts its effects by activating the Notch signaling pathway. The compound binds to and activates Notch receptors, leading to the cleavage and release of the Notch intracellular domain. This domain translocates to the nucleus and promotes the expression of target genes such as Hes3 and Hes5. These genes play a crucial role in maintaining the self-renewal capability of neural stem cells and promoting neurogenesis .
Comparison with Similar Compounds
Similar Compounds
N2-(4-isopropylphenyl)-5-(3-methoxyphenoxy)quinazoline-2,4-diamine: A compound with a similar structure and function, also known for activating the Notch signaling pathway.
Other quinazoline-based compounds: These compounds share the quinazoline core structure and have similar biological activities
Uniqueness of Yhhu 3792
Yhhu 3792 is unique due to its high potency and specificity in activating the Notch signaling pathway. It has shown superior efficacy in enhancing the self-renewal capability of neural stem cells and promoting neurogenesis compared to other similar compounds. This makes it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H24N4O2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
5-(3-methoxyphenoxy)-2-N-(4-propan-2-ylphenyl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C24H24N4O2/c1-15(2)16-10-12-17(13-11-16)26-24-27-20-8-5-9-21(22(20)23(25)28-24)30-19-7-4-6-18(14-19)29-3/h4-15H,1-3H3,(H3,25,26,27,28) |
InChI Key |
PDGVGAAXMRKVPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC3=C(C(=CC=C3)OC4=CC=CC(=C4)OC)C(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10825741.png)

![acetic acid;(4S)-4-[(2-aminoacetyl)amino]-5-[(2S)-2-[(2S)-2-[(2S)-2-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B10825762.png)


![4-Hydroxy-3-[[2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)acetyl]amino]-benzoic Acid Methyl Ester](/img/structure/B10825781.png)

![6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine](/img/structure/B10825797.png)
![N-[4-[[(3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B10825803.png)
![3,4-dichloro-N-[(1R)-1-[4-ethyl-5-[3-(4-methylpiperazin-1-yl)phenoxy]-1,2,4-triazol-3-yl]ethyl]benzenesulfonamide](/img/structure/B10825807.png)
